Aloxistatin is an inhibitor of cysteine protease with blood platelet aggregation inhibiting activity. Aloxistatin is an irreversible, membrane-permeable inhibitor of lysosomal and cytosolic cysteine proteases with the ability to inhibit calpain activity in intact platelets.
Aloxistatin
CAS No.: 88321-09-9
Cat. No.: VC0518084
Molecular Formula: C17H30N2O5
Molecular Weight: 342.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 88321-09-9 |
---|---|
Molecular Formula | C17H30N2O5 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate |
Standard InChI | InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1 |
Standard InChI Key | SRVFFFJZQVENJC-IHRRRGAJSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C |
SMILES | CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C |
Canonical SMILES | CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C |
Appearance | Solid powder |
Chemical and Pharmacological Properties
Structural Characteristics
Aloxistatin (CAS 88321-09-9) is a synthetic epoxysuccinate derivative with a molecular weight of 342.43 g/mol. Its structure includes an epoxy group that forms irreversible thioether bonds with cysteine residues in protease active sites . The compound’s lipophilic nature enhances cell membrane permeability, enabling intracellular inhibition of lysosomal proteases .
Table 1: Key Chemical Properties of Aloxistatin
Property | Value |
---|---|
Molecular Formula | C₁₇H₃₀N₂O₅ |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 470.5±55.0 °C |
Melting Point | 126.2°C |
Solubility | Ethanol, DMSO |
Pharmacokinetics
In vivo studies in guinea pigs revealed dose-dependent reductions in brain amyloid-β (Aβ) levels, with a 91% decrease in cathepsin B activity at 10 mg/kg/day . Oral administration in dystrophic hamsters showed rapid absorption (Tₘₐₓ = 0.5 hours) and excretion primarily via urine (64%) . Microautoradiography localized the drug in skeletal and cardiac muscle, aligning with its initial muscular dystrophy applications .
Mechanism of Action
Protease Inhibition
Aloxistatin selectively inhibits cysteine proteases by covalently modifying their catalytic cysteine residues. Key targets include:
-
Cathepsin L: Critical for SARS-CoV-2 spike protein processing, with in vitro studies showing 92.3% reduction in viral entry .
-
Calpain: Involved in neurodegenerative pathways; inhibition reduces Aβ plaque formation in Alzheimer’s models .
-
Cathepsin B: Overexpressed in tumors; Aloxistatin suppresses metastasis in lung cancer cell lines .
Table 2: Enzyme Inhibition Profiles
Enzyme | IC₅₀ (nM) | Biological Impact |
---|---|---|
Cathepsin B | 14,390 | Reduces Aβ plaques in Alzheimer’s |
Cathepsin L | 2,410 | Blocks SARS-CoV-2 entry |
Calpain 1 | 62,260 | Mitigates neurodegeneration |
Antiviral Activity
Aloxistatin disrupts SARS-CoV-2 replication by inhibiting cathepsin L-mediated endosomal entry. Pseudovirus assays demonstrated 92% inhibition at 15 μM, with minimal cytotoxicity . Synergistic effects with remdesivir have been proposed but require validation .
Preclinical Research Findings
Neurodegenerative Diseases
In transgenic mice expressing human amyloid precursor protein (APP), Aloxistatin (10 mg/kg/day) reduced Aβ₄₀ and Aβ₄₂ levels by 54% and increased soluble APPα, suggesting β-secretase modulation . Calpain inhibition also attenuated tau hyperphosphorylation in Alzheimer’s models .
Oncology
Aloxistatin suppressed invasion in MCF10 breast cancer cells by 75% via cathepsin B inhibition . In vivo, it reduced lung metastasis in murine models by 60%, highlighting its antimetastatic potential .
Viral Infections
Beyond SARS-CoV-2, Aloxistatin inhibited hepatitis C virus (HCV) replication in hepatocytes (IC₅₀ = 5 μM) and Ebola virus entry in Vero cells .
Clinical Development
Phase I Inhalation Trial (COALITION-I)
A double-blind, placebo-controlled study (DRKS00028033) evaluated single ascending doses (0.0136–5.44 mg) in healthy volunteers. Key outcomes included:
-
Safety: No severe adverse events; mild cough reported in 12% of participants .
-
Pharmacokinetics: Plasma concentrations peaked at 1.2 hours post-inhalation, with a half-life of 3.8 hours .
Historical Trials
Earlier Phase III trials for Duchenne muscular dystrophy were halted due to insufficient efficacy, though preclinical models showed muscle fiber preservation .
Therapeutic Applications Beyond Virology
Traumatic Brain Injury (TBI)
In rodent models, Aloxistatin (5 mg/kg) reduced hippocampal neuron loss by 40% by inhibiting calpain-mediated apoptosis .
Rheumatoid Arthritis
Cathepsin L inhibition decreased interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in synovial fluid by 30%, per murine studies .
Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume